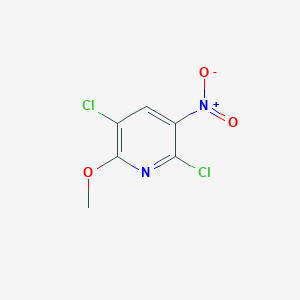![molecular formula C15H29N5O6 B13704672 (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is a compound that features both Boc-protected amino and guanidino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide typically involves the protection of amino and guanidino groups using Boc anhydride. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with Boc anhydride in the presence of a suitable base such as triethylamine.
Protection of the Guanidino Group: The guanidino group is similarly protected using Boc anhydride.
Coupling Reaction: The protected amino and guanidino groups are then coupled to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids such as trifluoroacetic acid.
Substitution Reactions: The protected amino and guanidino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protective groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino and guanidino groups, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide involves the interaction of its functional groups with target molecules. The Boc-protected amino and guanidino groups can be selectively deprotected to reveal reactive sites that can interact with enzymes, receptors, or other biological targets. The specific pathways and molecular targets would depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanoic acid
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanol
Uniqueness
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is unique due to its specific combination of Boc-protected amino and guanidino groups. This makes it particularly useful in applications where selective deprotection and subsequent reactions are required. Its structure allows for precise control over the reactivity of the functional groups, making it a valuable tool in synthetic chemistry and biochemistry.
Propriétés
Formule moléculaire |
C15H29N5O6 |
|---|---|
Poids moléculaire |
375.42 g/mol |
Nom IUPAC |
tert-butyl N-[1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N5O6/c1-14(2,3)25-12(22)18-9(10(16)21)7-8-24-20-11(17)19-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H2,16,21)(H,18,22)(H3,17,19,20,23) |
Clé InChI |
USNCFBSRUSQHQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


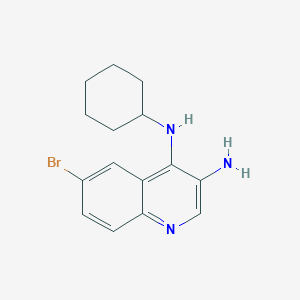


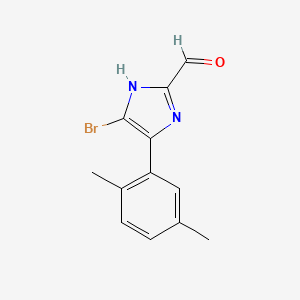
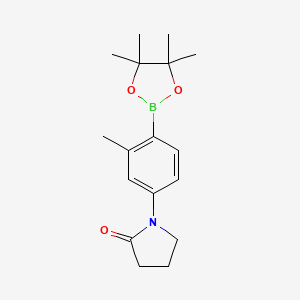
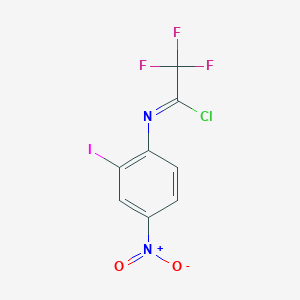

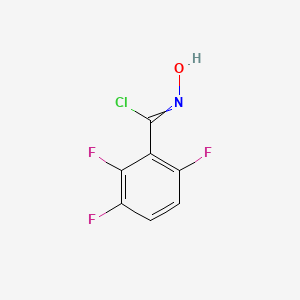

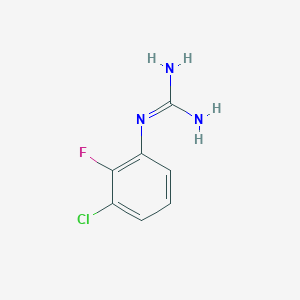
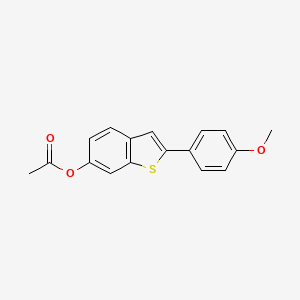

![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
